molecular formula C19H20N4O3S2 B2835131 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 899975-94-1

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2835131
CAS No.: 899975-94-1
M. Wt: 416.51
InChI Key: GNJWRXBZOWOZFJ-UHFFFAOYSA-N
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Description

4-Hydroxybenzo[e]-1,2,4-thiadiazine-1,1-dioxides are a widely found structural motif for pharmaceutical applications . They have an additional unique exocyclic N–O bond that is not accessible by conventional synthetic routes .


Synthesis Analysis

A versatile electrosynthesis for 4-hydroxybenzo[e]-1,2,4-thiadiazine-1,1-dioxides starting from easily accessible nitrobenzene sulfonamides has been reported . The electro-synthetic protocol is demonstrated on more than 40 diverse examples in up to 97% yield .


Molecular Structure Analysis

These compounds contain a unique exocyclic N–O bond .


Chemical Reactions Analysis

The synthesis involves the selective reduction to hydroxylamines and acid-catalyzed cyclization as key steps .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Potential Inhibitors : Derivatives similar to the compound have been synthesized and evaluated for their potential as inhibitors. For instance, derivatives have been explored for their inhibition capabilities against enzymes like 15-lipoxygenase, showcasing their potential in therapeutic applications (Asghari et al., 2016).
  • Anticonvulsant Activity : Novel thiadiazoles, bearing resemblance in structure, have been synthesized and shown promising anticonvulsant activity. This highlights the therapeutic potential of such compounds in treating seizure disorders (Rajak et al., 2009).
  • Antituberculosis and Cytotoxicity : Derivatives of 3-heteroarylthioquinoline, structurally related, were synthesized and demonstrated significant activity against Mycobacterium tuberculosis, offering insights into developing new antituberculosis agents (Chitra et al., 2011).

Synthesis and Chemical Properties

  • Microwave-mediated Synthesis : Studies have focused on the efficient synthesis of heterocyclic compounds, including those containing thiadiazole units, under microwave conditions, indicating a methodological interest in the rapid development of such compounds (Darweesh et al., 2016).

Antioxidant Agents

  • Synthesis of Antioxidant Agents : Triazolothiadiazine derivatives have been synthesized and evaluated for their antioxidant properties, suggesting the utility of such compounds in combating oxidative stress (Kaushik et al., 2015).

Future Directions

The technical relevance of the synthesis method is demonstrated by two multi-gram-scale syntheses . This suggests potential for scale-up and further exploration in pharmaceutical applications.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c24-18(23-12-10-22(11-13-23)15-6-2-1-3-7-15)14-27-19-20-16-8-4-5-9-17(16)28(25,26)21-19/h1-9H,10-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJWRXBZOWOZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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